A Technical Guide to N-Boc-O-benzyl-L-serine: Structure, Synthesis, and Application
A Technical Guide to N-Boc-O-benzyl-L-serine: Structure, Synthesis, and Application
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-O-benzyl-L-serine, commonly abbreviated as Boc-Ser(Bzl)-OH, is a crucial protected amino acid derivative indispensable in the field of peptide chemistry and pharmaceutical development.[1][2][3] Its unique structure, featuring strategic protection of both the amino and hydroxyl functional groups, prevents unwanted side reactions and allows for the precise, sequential assembly of amino acids into complex peptide chains.[2][4] This document provides a comprehensive overview of the structure, properties, synthesis, and applications of Boc-O-benzyl-L-serine, serving as a technical resource for professionals in chemical and biomedical research.
Chemical Structure and Core Properties
The foundational structure of Boc-O-benzyl-L-serine is the amino acid L-serine. Two key modifications render it a highly effective building block for peptide synthesis:
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N-terminal Protection: The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is valued for its stability under a range of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[2][5] This temporary protection is fundamental to stepwise peptide synthesis.[5][6]
-
Side-Chain Protection: The hydroxyl group (-OH) of the serine side chain is protected by a benzyl (Bzl) ether. The benzyl group is a semi-permanent protecting group that is stable to the mild acidic conditions used to remove the Boc group.[7] It is typically removed under harsher conditions, such as treatment with strong acids like hydrogen fluoride (HF) or through catalytic hydrogenolysis, ensuring the side chain remains inert during peptide chain elongation.[3][8]
This orthogonal protection strategy—where one protecting group can be removed without affecting the other—is a cornerstone of modern peptide synthesis, enabling the construction of specific and complex peptide sequences.[3][4]
Quantitative Data and Physicochemical Properties
The key properties of Boc-O-benzyl-L-serine are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 23680-31-1 | [1][3][9] |
| Molecular Formula | C₁₅H₂₁NO₅ | [1][9] |
| Molecular Weight | 295.33 g/mol | [1][10][11] |
| Appearance | White to off-white powder or crystalline solid | [1][3][11] |
| Melting Point | 57 - 65 °C | [1][11][12] |
| Purity | ≥98% (HPLC) | [1][2] |
| Optical Rotation [α]D²⁰ | +20° to +24° (c=1 or 2 in EtOH:H₂O = 4:1) | [1][11] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO | [12] |
Experimental Protocols
The following sections detail common experimental procedures for the synthesis of Boc-O-benzyl-L-serine and its subsequent use in peptide synthesis.
Synthesis of N-Boc-O-benzyl-L-serine
A prevalent method for synthesizing Boc-O-benzyl-L-serine involves the benzylation of the commercially available N-Boc-L-serine. Two common procedures are outlined below.
Method A: Cesium Carbonate-Mediated Synthesis [3][13]
-
Dissolution: Dissolve N-Boc-L-serine (1 equivalent) in dimethylformamide (DMF).
-
Base Addition: Add cesium carbonate (approx. 1.05 equivalents) to the stirred solution and continue stirring for 30 minutes at room temperature.
-
Benzylation: Add benzyl bromide (approx. 1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the mixture to stir for 12 hours at room temperature.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous lithium bromide, aqueous sodium bicarbonate, and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product via flash chromatography to yield the final product as a white solid. A 100% yield has been reported for this method.[13]
Method B: Sodium Hydride-Mediated Synthesis [14][15]
-
Dissolution: Dissolve N-Boc-L-serine (1 equivalent) in anhydrous DMF under an argon atmosphere and cool the solution to 0 °C.
-
Base Addition: Carefully add sodium hydride (NaH) (approx. 1.1 equivalents) to the solution at 0 °C.[15]
-
Benzylation: Add benzyl bromide (1 equivalent) dropwise to the mixture.[15]
-
Reaction: Allow the reaction to stir for approximately 6 hours at room temperature.[15]
-
Workup: After completion, remove the solvent under vacuum. Dissolve the resulting residue in water and extract with diethyl ether.
-
Purification: The crude product can be further purified by standard chromatographic techniques.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-O-benzyl-L-serine is a standard reagent in Boc/Bzl solid-phase peptide synthesis.[4][5] The following protocol outlines its incorporation into a growing peptide chain on a solid support (e.g., Merrifield resin).
-
Resin Preparation: Start with the peptide-resin, ensuring the N-terminal Boc group of the last amino acid has been removed. Swell the resin in a suitable solvent like dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM to remove the N-terminal Boc group, liberating a free amine.[5]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, typically 10% N,N-diisopropylethylamine (DIEA) in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2 eq.) and a coupling agent such as HBTU (2 eq.) in DMF. Add a base like DIEA (4 eq.) to activate the carboxylic acid.[4]
-
Coupling: Add the activated Boc-Ser(Bzl)-OH solution to the neutralized peptide-resin. Agitate the mixture for 2-4 hours at room temperature to facilitate the coupling reaction.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on serine) are removed simultaneously using a strong acid like anhydrous HF or TFMSA.[8]
Visualization of Key Processes
Diagrams generated using Graphviz illustrate the synthesis workflow and the logical steps of incorporating Boc-Ser(Bzl)-OH in SPPS.
Caption: Synthetic pathway from L-Serine to Boc-O-benzyl-L-serine.
Caption: Logical workflow for incorporating Boc-Ser(Bzl)-OH in SPPS.
Conclusion
N-Boc-O-benzyl-L-serine is a cornerstone reagent for researchers engaged in peptide synthesis. Its dual-protection system provides the stability and selective reactivity necessary for constructing complex and biologically active peptides.[1][2] The well-established protocols for its synthesis and application in SPPS make it an efficient and reliable building block for drug discovery and the development of novel protein therapeutics.[1][4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. N-Boc-O-benzyl-L-serine, 97% | Fisher Scientific [fishersci.ca]
- 10. Buy Boc-O-benzyl-L-serine, 98%+ - 23680-31-1 – N-(tert-Butoxycarbonyl)-O-benzyl-L-serine, Boc-Ser(Bzl)-OH in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 11. Boc-Ser(Bzl)-OH = 99.0 T 23680-31-1 [sigmaaldrich.com]
- 12. N-BOC-O-Benzyl-L-serine | 23680-31-1 [chemicalbook.com]
- 13. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
